molecular formula C25H26N6O2S B3201443 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1019104-82-5

3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B3201443
CAS No.: 1019104-82-5
M. Wt: 474.6 g/mol
InChI Key: BHPWIYWUFLUEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1019104-82-5) is a structurally novel, potent small molecule with a molecular formula of C25H26N6O2S and a molecular weight of 474.6 g/mol . This compound is a core structure in a class of compounds identified as novel, central nervous system (CNS) penetrant pan-muscarinic acetylcholine receptor (mAChR) antagonists . It acts by antagonizing the M1-M5 muscarinic receptor subtypes, exhibiting functional selectivity for the human M4 receptor (hM4) with IC50 values below 200 nM . A key research value of this compound is its attractive CNS penetration profile, demonstrated by a high brain-to-plasma ratio (Kp = 2.1) and unbound partition coefficient (Kp,uu = 1.1) in rat models, making it a valuable chemical tool for investigating cholinergic signaling in the brain . Unlike many classical mAChR antagonists, it lacks a prototypical basic or quaternary amine moiety, thereby expanding the chemical diversity of available mAChR antagonists . This reagent is intended for research applications such as exploring the role of muscarinic receptors in neurological disorders, studying receptor pharmacology and signaling, and as a lead compound for further medicinal chemistry optimization . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2S/c1-19-18-20(2)31(28-19)25-13-12-24(26-27-25)29-14-16-30(17-15-29)34(32,33)23-10-8-22(9-11-23)21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPWIYWUFLUEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a family of pyridazine derivatives with piperazine and pyrazole substituents. Below is a detailed comparison with four structurally related analogs, highlighting key differences in substituents and inferred physicochemical properties.

Table 1: Structural Comparison of Pyridazine-Based Analogs

Compound Name Substituent at Piperazine (Position 4) Substituent at Pyridazine (Position 6) Molecular Weight Key Structural Features
Target Compound [1,1'-Biphenyl]-4-ylsulfonyl 3,5-dimethyl-1H-pyrazol-1-yl ~480 g/mol Biphenyl enhances lipophilicity; dual methyl groups on pyrazole may improve metabolic stability
3-(4-([2,4-Difluorophenyl]sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 2,4-Difluorophenylsulfonyl 3-methyl-1H-pyrazol-1-yl ~438 g/mol Fluorine atoms increase electronegativity and potential membrane permeability
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Unsubstituted piperazine 1H-pyrazol-1-yl ~244 g/mol Lack of sulfonyl group reduces molecular weight and complexity; simpler scaffold for lead optimization
3-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine 4-(Trifluoromethyl)pyridin-2-yl 3,5-dimethyl-1H-pyrazol-1-yl ~403 g/mol Trifluoromethyl group introduces strong electron-withdrawing effects, potentially enhancing target binding

Key Structural and Functional Insights

Biphenyl vs. Fluorinated Aromatic Groups: The biphenylsulfonyl group in the target compound (vs. difluorophenyl in ) provides a larger aromatic surface area, favoring interactions with hydrophobic protein pockets. However, fluorinated analogs may exhibit improved solubility and bioavailability due to fluorine’s polarity .

Pyrazole Substitutions: The 3,5-dimethylpyrazole in the target compound likely confers steric hindrance, reducing off-target interactions compared to mono-methylated analogs (e.g., ). Methyl groups may also shield reactive sites from oxidative metabolism .

Piperazine Modifications :

  • Trifluoromethylpyridine-substituted piperazine () introduces a rigid, electron-deficient ring system, which could enhance affinity for kinases or G-protein-coupled receptors compared to the flexible biphenylsulfonyl group in the target compound .

Q & A

Q. How can researchers optimize the synthesis of this pyridazine derivative to improve yield and purity?

Methodological Answer:

  • Step 1: Use statistical design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, factorial designs can minimize experimental runs while quantifying interactions between variables .
  • Step 2: Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts. Adjust reaction time based on kinetic studies .
  • Step 3: Purify the compound using recrystallization (solvent optimization) or column chromatography (gradient elution with ethyl acetate/hexane). Characterize purity via NMR and HRMS .

Q. What analytical techniques are most suitable for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the presence of the piperazine sulfonyl group (δ ~3.5 ppm for piperazine protons) and pyrazole methyl groups (δ ~2.1–2.3 ppm) .
  • HRMS: Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to distinguish regioisomers .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or substituent positioning, especially for the biphenyl sulfonyl moiety .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Approach 1: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases or GPCRs). Focus on the pyridazine core and sulfonyl group interactions .
  • Approach 2: Use density functional theory (DFT) to calculate electron density maps, identifying reactive sites for functionalization (e.g., adding electron-withdrawing groups to the pyrazole ring) .
  • Validation: Synthesize top-ranked derivatives and test in vitro bioactivity assays (e.g., IC50 measurements) to correlate computational predictions with experimental results .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting antimicrobial vs. anti-inflammatory efficacy)?

Methodological Answer:

  • Step 1: Replicate studies under standardized conditions (e.g., cell line, assay protocol) to eliminate variability. Use positive controls (e.g., known inhibitors) for benchmarking .
  • Step 2: Conduct mechanistic studies (e.g., Western blotting for pathway markers) to differentiate primary targets from off-target effects.
  • Step 3: Employ metabolomics or proteomics to identify compound-induced changes in cellular networks, clarifying context-dependent activity .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:

  • Solubility Enhancement: Introduce polar substituents (e.g., hydroxyl or amine groups) to the pyridazine ring while monitoring lipophilicity (logP) via HPLC-derived measurements .
  • Metabolic Stability: Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Modify susceptible sites (e.g., methyl groups on pyrazole) with deuterium or fluorine .
  • In Silico Tools: Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable bioavailability profiles .

Experimental Design & Data Analysis

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Library Design: Synthesize analogs with systematic variations (e.g., substituents on the biphenyl or pyrazole rings). Prioritize diversity using cheminformatics tools like Tanimoto similarity indexing .
  • Assay Selection: Test analogs in orthogonal assays (e.g., enzymatic inhibition, cell viability, membrane permeability) to capture multifunctional effects .
  • Data Analysis: Apply multivariate regression (e.g., partial least squares) to correlate structural features with bioactivity, highlighting key pharmacophores .

Q. What experimental controls are critical when evaluating this compound’s toxicity in preclinical models?

Methodological Answer:

  • Negative Controls: Use vehicle-only treatments (e.g., DMSO) to assess solvent effects .
  • Positive Controls: Include compounds with known toxicity profiles (e.g., doxorubicin for cardiotoxicity) .
  • Endpoint Validation: Combine in vitro (e.g., hemolysis assays) and in vivo (e.g., rodent maximum tolerated dose) studies to cross-validate safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.